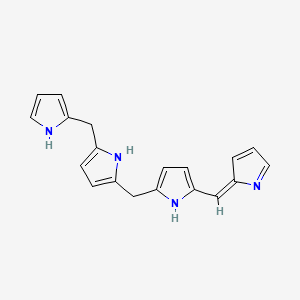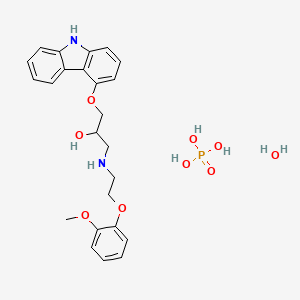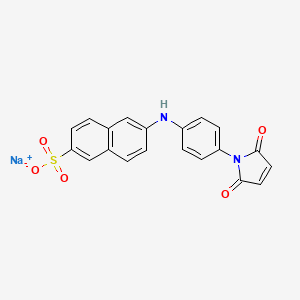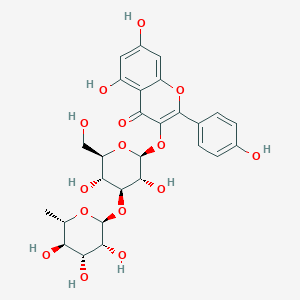
1lambda~6~,4-Dithiane-1,1-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1lambda~6~,4-Dithiane-1,1-dione is a sulfur-containing heterocyclic compound. It is a derivative of dithiane, which is a six-membered ring containing two sulfur atoms. The compound is known for its unique chemical properties and reactivity, making it a valuable building block in organic synthesis.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1lambda~6~,4-Dithiane-1,1-dione can be synthesized through various methods. One common approach involves the oxidation of 1,4-dithiane using oxidizing agents such as hydrogen peroxide or peracids. The reaction typically occurs under mild conditions, and the product is isolated through standard purification techniques .
Industrial Production Methods
In an industrial setting, the production of 1lambda6,4-Dithiane-1,1-dione may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis .
Analyse Des Réactions Chimiques
Types of Reactions
1lambda~6~,4-Dithiane-1,1-dione undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the compound back to 1,4-dithiane.
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the dithiane ring.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, peracids.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Grignard reagents, organolithium compounds.
Major Products Formed
Sulfoxides and Sulfones: Formed through oxidation.
1,4-Dithiane: Formed through reduction.
Functionalized Dithianes: Formed through substitution reactions.
Applications De Recherche Scientifique
1lambda~6~,4-Dithiane-1,1-dione has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the construction of complex molecular architectures.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 1lambda6,4-Dithiane-1,1-dione involves its reactivity with various chemical species. The compound can act as an electrophile or nucleophile, depending on the reaction conditions. Its sulfur atoms play a crucial role in stabilizing reaction intermediates and facilitating chemical transformations .
Comparaison Avec Des Composés Similaires
Similar Compounds
1,3-Dithiane: Another sulfur-containing heterocycle with similar reactivity but different ring structure.
1,4-Dithiane: The parent compound of 1lambda6,4-Dithiane-1,1-dione.
1,3-Dithiolane: A five-membered ring analog with distinct chemical properties.
Uniqueness
1lambda~6~,4-Dithiane-1,1-dione is unique due to its specific ring structure and oxidation state, which confer distinct reactivity and stability compared to other dithiane derivatives .
Propriétés
Numéro CAS |
139408-38-1 |
|---|---|
Formule moléculaire |
C4H8O2S2 |
Poids moléculaire |
152.2 g/mol |
Nom IUPAC |
1,4-dithiane 1,1-dioxide |
InChI |
InChI=1S/C4H8O2S2/c5-8(6)3-1-7-2-4-8/h1-4H2 |
Clé InChI |
JYTXEYHYTZOGGQ-UHFFFAOYSA-N |
SMILES |
C1CS(=O)(=O)CCS1 |
SMILES canonique |
C1CS(=O)(=O)CCS1 |
Synonymes |
1,4-dithiacyclohexane 1,1-dioxide 1,4-dithiane sulfone |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![(1S,4R,7E,11S)-4,8-dimethyl-12-methylidene-3,14-dioxatricyclo[9.3.0.02,4]tetradec-7-en-13-one](/img/structure/B1260640.png)

![sodium;(2Z)-2-[(3S,4R,5R,8R,10S,11S,13R,14R)-16-acetyloxy-3,11-dihydroxy-4,8,10,14-tetramethyl-2,3,4,5,6,7,9,11,12,13,15,16-dodecahydro-1H-cyclopenta[a]phenanthren-17-ylidene]-6-methylhept-5-enoate](/img/structure/B1260643.png)
![Dipotassium 2-[[5-ethyl-3-[2'-(1H-tetrazol-5-yl)biphenyl-4-yl]methyl-1,3,4-thiadiazolin-2-ylidene]aminocarbonyl]-1-cyclopentenecarboxylate](/img/structure/B1260645.png)



![sodium;3-[4-[2-[[6-amino-9-[(2R,3R,4S,5S)-5-(ethylcarbamoyl)-3,4-dihydroxyoxolan-2-yl]purin-2-yl]amino]ethyl]phenyl]propanoate](/img/structure/B1260650.png)


![2-[4-[3-(2-Chlorophenothiazin-10-yl)propyl]piperazin-1-yl]ethanol;2-(4-hydroxy-3-phenylbenzoyl)benzoic acid](/img/structure/B1260655.png)

